molecular formula C13H10BrNO3 B1216813 Resorantel CAS No. 20788-07-2

Resorantel

Cat. No.: B1216813
CAS No.: 20788-07-2
M. Wt: 308.13 g/mol
InChI Key: IHYNKGRWCDKNEG-UHFFFAOYSA-N
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Description

Resorantel: is a hydroxybenzanilide compound known for its anthelmintic properties. It is primarily used to treat parasitic infections in livestock, particularly against tapeworms such as Thysaniezia giardi and Avitellina spp. This compound has shown efficacy in various animal species, including sheep and ostriches .

Mechanism of Action

Target of Action

Resorantel, also known as HOE 296V, is an anthelmintic agent . It primarily targets parasites such as Houttuynia struthionis, a tapeworm found in the small intestine of ostriches . It also shows efficacy against other tapeworms like Thysaniezia giardi and Avitellina spp. when tested in sheep .

Mode of Action

It belongs to the class of salicylanilides, which are known to uncouple oxidative phosphorylation in cell mitochondria . This process disrupts the production of ATP, the cellular “fuel”, impairing the parasites’ motility and possibly other processes . Additionally, this compound binds to the ryanodine receptor, elevating cytoplasmic Ca2+ concentration, resulting in biological toxicity .

Biochemical Pathways

Given its mode of action, it likely impacts pathways related to energy production and calcium signaling .

Pharmacokinetics

It is known that salicylanilides, the class of compounds to which this compound belongs, have unique pharmacokinetic behavior that plays an important role in their efficacy and safety .

Result of Action

The primary result of this compound’s action is the effective elimination of certain parasitic infections. By disrupting energy production and impairing motility, this compound causes the death of the targeted parasites .

Action Environment

The action of this compound can be influenced by various environmental factors. It is known that this compound is used in the research of paramphistomiasis in cattle and sheep , suggesting that its efficacy may vary

Biochemical Analysis

Biochemical Properties

Resorantel plays a significant role in biochemical reactions, particularly in its interaction with parasitic enzymes and proteins. It has been observed to inhibit the activity of certain enzymes critical for the survival of parasites. For instance, this compound interacts with enzymes involved in the metabolic pathways of parasites, disrupting their normal function and leading to the death of the parasite . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its biochemical properties.

Cellular Effects

This compound affects various types of cells, particularly those of parasitic organisms. It influences cell function by disrupting cell signaling pathways and altering gene expression. In parasitic cells, this compound has been shown to interfere with cellular metabolism, leading to a decrease in energy production and ultimately causing cell death . The compound’s impact on cell signaling pathways and gene expression is crucial for its effectiveness as an anthelmintic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules within parasitic cells. This compound binds to enzymes and proteins, inhibiting their activity and disrupting essential metabolic processes. This inhibition leads to a cascade of effects, including changes in gene expression and enzyme activity, which ultimately result in the death of the parasite . The compound’s ability to target and inhibit specific enzymes is a key aspect of its molecular mechanism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that this compound remains stable under certain conditions, but its effectiveness may decrease over time due to degradation . Long-term effects on cellular function have also been observed, with this compound causing sustained disruption of metabolic processes in parasitic cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound has been shown to effectively eliminate parasitic infections without causing significant adverse effects . At higher doses, toxic effects may be observed, including damage to host tissues and organs. Threshold effects have been identified, indicating the importance of precise dosing to achieve optimal therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways within parasitic cells. It interacts with enzymes and cofactors that are essential for the parasite’s survival. By inhibiting these enzymes, this compound disrupts metabolic flux and alters metabolite levels, leading to a decrease in energy production and other vital processes . The compound’s impact on metabolic pathways is a critical aspect of its anthelmintic activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within parasitic cells . The ability of this compound to reach its target sites within the parasite is essential for its effectiveness as an anthelmintic agent.

Subcellular Localization

This compound’s subcellular localization is an important factor in its activity and function. The compound is directed to specific compartments or organelles within parasitic cells through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with its target enzymes and proteins, leading to the disruption of essential metabolic processes and the death of the parasite.

Preparation Methods

Synthetic Routes and Reaction Conditions: Resorantel is synthesized through a series of chemical reactions involving the bromination of aniline derivatives followed by coupling with hydroxybenzoic acid. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Resorantel undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Resorantel has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: Resorantel is unique among these compounds due to its specific binding affinity for the ryanodine receptor and its efficacy against a broader range of parasitic species. While closantel, oxyclozanide, clioxanide, and rafoxanide also exhibit anthelmintic properties, this compound’s unique chemical structure allows for more effective disruption of parasitic calcium signaling pathways .

Properties

IUPAC Name

N-(4-bromophenyl)-2,6-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-8-4-6-9(7-5-8)15-13(18)12-10(16)2-1-3-11(12)17/h1-7,16-17H,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYNKGRWCDKNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)NC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80174879
Record name Resorantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20788-07-2
Record name Resorantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20788-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorantel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020788072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80174879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Resorantel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.022
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name RESORANTEL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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